molecular formula C21H22FN3OS B2401460 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide CAS No. 2034492-35-6

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide

Cat. No.: B2401460
CAS No.: 2034492-35-6
M. Wt: 383.49
InChI Key: MPBHKOMVLNNNPX-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide is a complex organic compound featuring a pyrazole ring, a thiophene ring, and a fluorophenyl group

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 3,5-dimethyl-1H-pyrazole and thiophene-3-carboxaldehyde.

  • Reaction Steps:

    • The first step involves the formation of an intermediate by reacting 3,5-dimethyl-1H-pyrazole with thiophene-3-carboxaldehyde under acidic conditions.

    • The intermediate is then subjected to a reductive amination reaction with 4-fluorophenylcyclopropanecarboxamide to form the final product.

  • Industrial Production Methods: Large-scale synthesis may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

  • Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

  • Reduction: The pyrazole ring can be reduced to form pyrazolidines.

  • Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like hydrogen peroxide or m-CPBA.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Electrophiles such as bromine or nitric acid.

Major Products Formed:

  • Oxidation: Thiophene sulfoxides or sulfones.

  • Reduction: Pyrazolidines.

  • Substitution: Brominated or nitrated fluorophenyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic systems. Biology: It has shown potential as an antileishmanial and antimalarial agent. Medicine: Research is ongoing to explore its pharmacological properties, including its potential as an anti-inflammatory or anticancer agent. Industry: The compound's unique structure makes it useful in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The compound exerts its effects through multiple pathways:

  • Molecular Targets: It interacts with various enzymes and receptors, leading to biological responses.

  • Pathways Involved: It may inhibit specific enzymes or modulate signaling pathways related to inflammation or cell proliferation.

Comparison with Similar Compounds

  • Pyrazole Derivatives: Other pyrazole-based compounds with similar biological activities.

  • Thiophene Derivatives: Compounds containing thiophene rings used in medicinal chemistry.

  • Fluorophenyl Compounds: Fluorinated phenyl derivatives with applications in drug discovery.

Uniqueness: This compound stands out due to its combination of pyrazole, thiophene, and fluorophenyl groups, which contribute to its unique chemical and biological properties.

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Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique combination of functional groups:

  • Pyrazole ring : Known for its diverse pharmacological properties.
  • Thiophene ring : Contributes to the compound's electronic properties and potential interactions.
  • Cyclopropanecarboxamide moiety : May enhance biological activity through specific interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including:

  • Enzymatic Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease pathways.
  • Receptor Modulation : It can bind to receptors, potentially altering their activity and influencing signaling pathways.

Anticancer Activity

Research indicates that compounds with pyrazole and thiophene rings exhibit significant anticancer properties. For instance:

  • Cytotoxicity Studies : In vitro studies demonstrate that related compounds show varying degrees of cytotoxicity against human cancer cell lines such as HCT116 and A549. The presence of the pyrazole moiety enhances anticancer activity through mechanisms such as apoptosis induction or cell cycle arrest .
CompoundCell Line TestedIC50 (µg/mL)Activity Level
7fHCT116193.93High
7aA549208.58Moderate
7bA549238.14Moderate

Anti-inflammatory and Antimicrobial Activities

The pyrazole structure is associated with anti-inflammatory effects, which may be beneficial in treating conditions like arthritis or other inflammatory diseases. Furthermore, compounds with similar structures have demonstrated antimicrobial properties against various pathogens, suggesting potential use in treating infections .

Case Studies

  • Anti-tubercular Activity : A series of pyrazole derivatives were synthesized and tested for their efficacy against Mycobacterium tuberculosis. Some derivatives exhibited IC50 values ranging from 1.35 to 2.18 μM, indicating promising anti-tubercular activity .
  • Cytotoxicity in Normal Cells : The safety profile of these compounds was assessed using normal human embryonic kidney cells (HEK-293). Most tested compounds showed low toxicity, indicating a favorable therapeutic index for further development .

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3OS/c1-14-11-15(2)25(24-14)19(16-7-10-27-13-16)12-23-20(26)21(8-9-21)17-3-5-18(22)6-4-17/h3-7,10-11,13,19H,8-9,12H2,1-2H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPBHKOMVLNNNPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(CNC(=O)C2(CC2)C3=CC=C(C=C3)F)C4=CSC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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